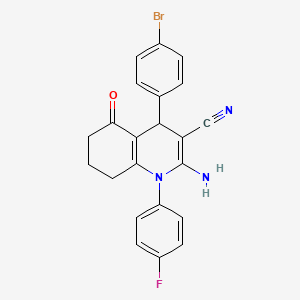
2-Amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes both bromine and fluorine atoms attached to phenyl rings, as well as an amino group and a nitrile group. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions One common method involves the condensation of 4-bromobenzaldehyde with 4-fluoroaniline in the presence of a suitable catalyst to form an intermediate Schiff base This intermediate is then subjected to cyclization reactions under controlled conditions to form the quinoline ring system
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 2-amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. For instance:
- Mechanism of Action : Research indicates that this compound can disrupt microtubule formation and induce G2/M cell cycle arrest in cancer cells. It has shown effectiveness against various human tumor cell lines, demonstrating significant antiproliferative activity with IC50 values in the micromolar range .
- Case Studies : A comparative study involving several derivatives revealed that bromo-substituted analogs exhibited superior anticancer activity compared to their iodo counterparts. Specifically, one derivative demonstrated an IC50 value of 0.5 μM against HT-29 colon carcinoma cells .
Anti-Angiogenic Effects
In addition to its cytotoxic effects, the compound also exhibits anti-angiogenic properties. It has been shown to inhibit angiogenesis both in vitro and in vivo, which is crucial for tumor growth and metastasis . This characteristic makes it a candidate for further development as an anti-cancer therapeutic agent.
Additional Pharmacological Activities
Beyond anticancer applications, derivatives of this compound have been explored for their potential in treating other conditions:
- Antiviral and Antibacterial Properties : Similar quinoline derivatives have been studied for their antiviral and antibacterial activities, suggesting a broader therapeutic potential .
Summary of Biological Activities
Case Study: Anticancer Efficacy
| Compound Variant | Cell Line Tested | IC50 (μM) | Notes |
|---|---|---|---|
| Bromo-Derivative | HT-29 Colon Carcinoma | 0.5 | Superior activity observed |
| Iodo-Derivative | Various Tumor Lines | >1 | Lower activity compared to bromo variant |
Mechanism of Action
The mechanism of action of 2-Amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The presence of the nitrile group allows it to form strong interactions with target proteins, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(4-bromophenyl)-1-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 2-Amino-4-(4-bromophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
Uniqueness
Compared to similar compounds, 2-Amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the quinoline core enhances its potential as a versatile scaffold for drug development and materials science applications.
Properties
CAS No. |
339339-31-0 |
|---|---|
Molecular Formula |
C22H17BrFN3O |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
2-amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H17BrFN3O/c23-14-6-4-13(5-7-14)20-17(12-25)22(26)27(16-10-8-15(24)9-11-16)18-2-1-3-19(28)21(18)20/h4-11,20H,1-3,26H2 |
InChI Key |
LNXIQQOROBIXCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)F)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















